Forrestin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

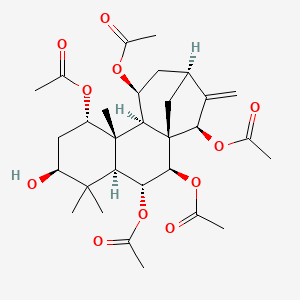

Forrestin A is a novel natural product with intriguing molecular and chemical properties. It is one of several compounds isolated from various species that demonstrate potential in inhibiting ATP-citrate lyase (ACL), a target for treating metabolic disorders such as hyperlipidemia. Forrestin A's unique structure and properties make it a subject of interest in natural product chemistry and drug discovery (Xiong et al., 2021).

Synthesis Analysis

The synthesis of Forrestin A and its analogs, like forrestiacids E-K, involves complex natural product chemistry, often requiring innovative approaches to establish their complex structures. Techniques such as LC-MS/MS-based molecular ion networking have been instrumental in isolating and characterizing these compounds, showcasing the advanced methods needed to synthesize and study such intricate molecules (Zhou et al., 2023).

Molecular Structure Analysis

Forrestin A's molecular structure is characterized by the presence of a rare bicyclo[2.2.2]octene motif, which is a hallmark of its complexity. This structural motif is a result of [4+2] type triterpene-diterpene hybridization, a fascinating aspect of its molecular architecture that contributes to its biological activity (Zhou et al., 2023).

Chemical Reactions and Properties

Forrestin A and related compounds undergo various chemical reactions that underscore their reactivity and potential as biochemical tools or therapeutic agents. Their ability to inhibit ACL, as demonstrated in vitro, points to specific chemical interactions at the molecular level that could be harnessed for drug development. The precise chemical reactions involved in their mechanism of action remain an area of active research, highlighting the complexity of natural products chemistry (Xiong et al., 2021).

Physical Properties Analysis

The physical properties of Forrestin A, such as solubility, melting point, and optical activity, are crucial for understanding its behavior in biological systems and potential applications in drug formulation. However, detailed studies focusing exclusively on these aspects are scarce, indicating a gap in the current knowledge base and an opportunity for future research.

Chemical Properties Analysis

Forrestin A's chemical properties, particularly its bioactivity, are closely linked to its unique molecular structure. The compound's inhibitory effect on ACL suggests a specific interaction with the enzyme, which could be attributed to its particular chemical features, such as the arrangement of functional groups and overall molecular conformation. Understanding these properties is essential for exploring Forrestin A's therapeutic potential and for designing analogs with improved efficacy and specificity (Xiong et al., 2021).

Wissenschaftliche Forschungsanwendungen

Forrestin A was first isolated from the leaves of Rabdosia forrestii, and it is categorized as an ent-kaurene diterpenoid. Its chemical structure was determined through spectroscopic analysis and chemical evidence (Xu et al., 1993).

Further studies on Rabdosia forrestii led to the identification of additional diterpenes, including Forrestin H and Forrestin I, along with their structural elucidation using NMR spectroscopy (Kubo, Shimizu, & Xu, 2003).

Another study identified two iridal-type triterpenoids, named Forrestins A and B, from Iris forrestii Dykes. The structures of these compounds were clarified using 1D and 2D NMR and HRESIMS, highlighting the diversity of compounds under the umbrella of 'Forrestin' (Ni, Li, & Yu, 2019).

Additionally, Forrestin A was also isolated from the rhizomes of Hedychium yunnanense, along with other diterpenoids, showcasing its presence in various plant species (Xin, 1999).

Eigenschaften

IUPAC Name |

[(1R,2R,3R,4S,6S,8S,9R,10R,11S,13S,15R)-2,3,8,15-tetraacetyloxy-6-hydroxy-5,5,9-trimethyl-14-methylidene-11-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O11/c1-13-19-10-20(37-14(2)31)24-29(9)22(38-15(3)32)11-21(36)28(7,8)25(29)23(39-16(4)33)27(41-18(6)35)30(24,12-19)26(13)40-17(5)34/h19-27,36H,1,10-12H2,2-9H3/t19-,20+,21+,22+,23-,24-,25+,26-,27+,29-,30-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZKZJFIBDPMSV-XKIVFHDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC3(C1C4(C(CC(C(C4C(C3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)C(C2=C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2C[C@@]3([C@H]1[C@]4([C@H](C[C@@H](C([C@@H]4[C@H]([C@@H]3OC(=O)C)OC(=O)C)(C)C)O)OC(=O)C)C)[C@@H](C2=C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Forrestin A | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-[4-[(2-bromobenzoyl)amino]butanoylamino]-4-methylpentanoate](/img/no-structure.png)

![(1S,4S,9S,10R,13R,14S)-14-(Hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B1180775.png)

![4-Methyl-N-[(Z)-[phenyl(thiophen-2-yl)methylidene]amino]benzenesulfonamide](/img/structure/B1180777.png)